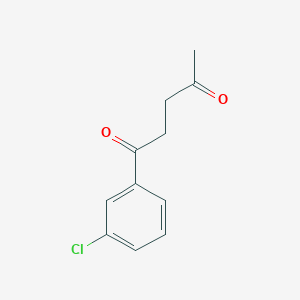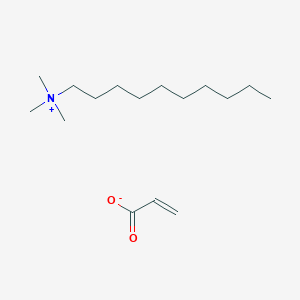
N,N,N-Trimethyldecan-1-aminium prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trimethyldecan-1-aminium prop-2-enoate: is a quaternary ammonium compound with a long alkyl chain and a prop-2-enoate group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkylation Reaction: The synthesis of N,N,N-Trimethyldecan-1-aminium prop-2-enoate typically involves the alkylation of decylamine with methyl iodide to form N,N,N-Trimethyldecan-1-aminium iodide.
Anion Exchange: The iodide ion is then exchanged with a prop-2-enoate ion using a suitable anion exchange resin.
Industrial Production Methods:
Batch Process: In industrial settings, the batch process is commonly used, where the reactants are mixed in a reactor and allowed to react under controlled conditions.
Continuous Process: For large-scale production, a continuous process may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N,N-Trimethyldecan-1-aminium prop-2-enoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.
Substitution: Nucleophiles like halides, under mild to moderate temperatures.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Employed in the synthesis of other quaternary ammonium compounds.
Biology:
- Utilized in cell culture studies as a surfactant to improve cell membrane permeability.
- Investigated for its antimicrobial properties against various pathogens.
Medicine:
- Explored for potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain medications.
Industry:
- Used in the formulation of detergents and cleaning agents.
- Employed in the production of emulsifiers and dispersants.
Wirkmechanismus
Molecular Targets and Pathways:
- The surfactant properties of N,N,N-Trimethyldecan-1-aminium prop-2-enoate allow it to interact with cell membranes, increasing their permeability.
- It can disrupt microbial cell membranes, leading to cell lysis and death, which explains its antimicrobial properties.
- In drug delivery, it can enhance the solubility and bioavailability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
N,N,N-Trimethyldecan-1-aminium bromide: Similar structure but with a bromide ion instead of a prop-2-enoate group.
N,N,N-Trimethylhexadecylammonium chloride: Longer alkyl chain and chloride ion, used as a surfactant and antimicrobial agent.
N,N,N-Trimethyl-1-adamantylammonium chloride: Different alkyl chain structure, used in similar applications as a surfactant and antimicrobial agent.
Uniqueness:
- The presence of the prop-2-enoate group in N,N,N-Trimethyldecan-1-aminium prop-2-enoate provides unique reactivity compared to other quaternary ammonium compounds.
- Its specific structure allows for distinct interactions with biological membranes and other molecules, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
655253-44-4 |
|---|---|
Molekularformel |
C16H33NO2 |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
decyl(trimethyl)azanium;prop-2-enoate |
InChI |
InChI=1S/C13H30N.C3H4O2/c1-5-6-7-8-9-10-11-12-13-14(2,3)4;1-2-3(4)5/h5-13H2,1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KOZBIZBEDHUHHZ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)C.C=CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanoic acid, 3-[[(methylamino)carbonyl]thio]-, ethyl ester](/img/structure/B12526477.png)
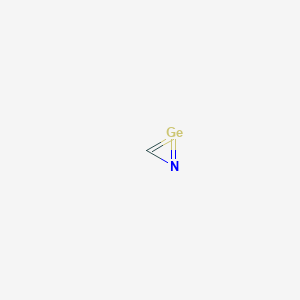

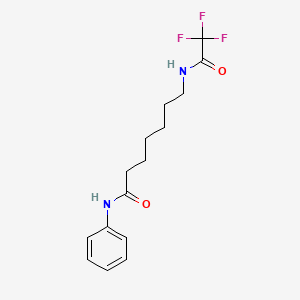
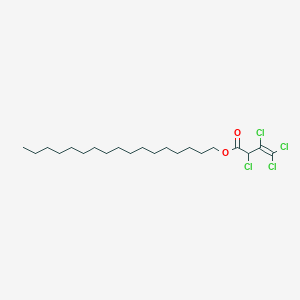
![Chloro(dimethyl)[3-(2,4,5-trichlorophenoxy)propyl]silane](/img/structure/B12526502.png)
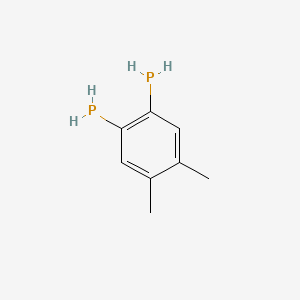
![2,1,3-Benzothiadiazole, 4,5,6,7-tetrakis[[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B12526508.png)
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)propyl]-4-methyl-](/img/structure/B12526530.png)
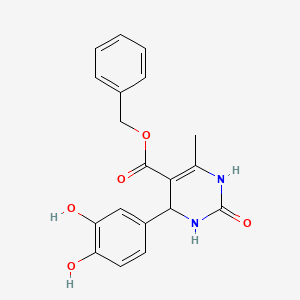
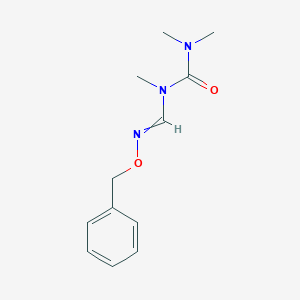
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
